methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
Description
This compound is a highly functionalized cyclodeca[b]furan derivative characterized by a complex stereochemical framework. Its structure includes:
- A 10-membered cyclodeca[b]furan core with conjugated double bonds (6E,10Z) .
- Acetyloxy and (2R,3R)-2,3-dimethyloxirane-2-carbonyloxy substituents at positions 4 and 5, respectively .
- A methylidene group at position 3 and a methyl group at position 10, contributing to steric and electronic effects .
- A methyl ester at position 6, enhancing solubility in organic solvents .
Its synthesis likely involves enzymatic or chemical functionalization of a cyclodeca[b]furan precursor, analogous to methods reported for podophyllotoxin analogs .
Properties
Molecular Formula |
C23H28O9 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C23H28O9/c1-11-8-7-9-15(21(26)28-6)18(29-14(4)24)19(31-22(27)23(5)13(3)32-23)17-12(2)20(25)30-16(17)10-11/h9-10,13,16-19H,2,7-8H2,1,3-6H3/b11-10-,15-9+/t13-,16-,17+,18+,19+,23-/m1/s1 |
InChI Key |
JIEVJXRUYDZFTD-YIGWZEPZSA-N |
Isomeric SMILES |
C[C@@H]1[C@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H](/C=C(\CC/C=C(\[C@@H]2OC(=O)C)/C(=O)OC)/C)OC(=O)C3=C |
Canonical SMILES |
CC1C(O1)(C)C(=O)OC2C3C(C=C(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves multiple stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxirane ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Findings from Comparative Analysis
Bioactivity :
- The reference compound’s bioactivity remains uncharacterized in the literature, unlike 8-O-acetylshanzhiside methyl ester , which shows anti-inflammatory effects via NF-κB inhibition . Its dimethyloxirane moiety may confer reactivity similar to epoxide-containing anticancer agents (e.g., taxanes) but requires validation .
- The hydroxy/hydroxymethyl analog () exhibits antifungal properties, suggesting that polar substituents enhance interaction with microbial targets .
Synthetic Complexity :
- The reference compound’s synthesis likely involves multi-step enzymatic or chemical functionalization, as seen in podophyllotoxin derivatives . Its stereochemical complexity necessitates advanced techniques like X-ray crystallography (SHELXL ) or NMR for structural confirmation.
Solubility and Stability :
- The methyl ester group improves lipid solubility compared to the hydroxy/hydroxymethyl analog . However, the acetyloxy and oxirane groups may increase susceptibility to hydrolysis under acidic conditions, similar to 8-O-acetylshanzhiside methyl ester .
Crystallographic Insights :
Biological Activity
The compound methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a complex organic molecule with potential biological activity. Its structural features suggest it may interact with various biological pathways, particularly in the context of cancer treatment and other therapeutic applications. This article aims to explore its biological activity through a review of existing literature and research findings.
Chemical Structure and Properties
The compound's structure features multiple functional groups that may contribute to its biological activity:
- Acetoxy group : Known for enhancing solubility and bioavailability.
- Dimethyloxirane moiety : Suggests potential reactivity and interaction with biological targets.
- Hexahydrocyclodecafuran core : Imparts stability and may influence pharmacokinetics.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C23H34O7 |
| Molecular Weight | 402.51 g/mol |
| Functional Groups | Acetoxy, Dimethyloxirane |
| Core Structure | Hexahydrocyclodecafuran |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, analogs of parthenolide have shown promising results in inhibiting leukemia cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Parthenolide Analog Activity
A study demonstrated that certain parthenolide derivatives exhibited significant cytotoxicity against acute myeloid leukemia (AML) cells. The analogs were evaluated for their LC50 values, revealing effective concentrations in the low micromolar range .
The mechanisms through which similar compounds exert their biological effects include:
- Inhibition of NF-kB signaling : This pathway is crucial in cell survival and proliferation.
- Induction of apoptosis : Many compounds trigger programmed cell death in cancer cells.
- Cell cycle arrest : Certain analogs prevent cancer cells from progressing through the cell cycle.
Research Findings
Research indicates that modifications to the core structure can enhance biological activity. For example, the introduction of specific substituents can improve solubility and target specificity.
Table 2: Summary of Biological Activity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
